molecular formula C27H23Cl2N3O4S B11085587 Methyl 4-({[1-(3,4-dichlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Methyl 4-({[1-(3,4-dichlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11085587
M. Wt: 556.5 g/mol
InChI Key: VPYXFUQYXLVJFY-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(3,4-dichlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a dichlorophenyl group, a phenylethyl group, and a thioxoimidazolidinone moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[1-(3,4-dichlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting 3,4-dichlorophenyl isocyanate with 2-phenylethylamine in the presence of a base such as triethylamine. This reaction forms the intermediate 1-(3,4-dichlorophenyl)-3-(2-phenylethyl)urea.

    Cyclization: The intermediate is then cyclized using a thiol reagent such as thiourea to form the thioxoimidazolidinone ring.

    Acetylation: The resulting thioxoimidazolidinone is acetylated using acetic anhydride to introduce the acetyl group.

    Coupling with Methyl 4-Aminobenzoate: Finally, the acetylated thioxoimidazolidinone is coupled with methyl 4-aminobenzoate in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[1-(3,4-dichlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Methyl 4-({[1-(3,4-dichlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biological Research: Researchers use the compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

    Industrial Applications: The compound may be used in the development of new materials, coatings, and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-({[1-(3,4-dichlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-[(3,4-dichlorophenyl)carbonyl]piperidine-4-carboxylate: This compound shares the dichlorophenyl group but differs in the core structure, which is a piperidine rather than an imidazolidinone.

    4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole: This compound contains an imidazole ring and is used for its antioxidant properties.

Uniqueness

Methyl 4-({[1-(3,4-dichlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to its combination of a dichlorophenyl group, a phenylethyl group, and a thioxoimidazolidinone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C27H23Cl2N3O4S

Molecular Weight

556.5 g/mol

IUPAC Name

methyl 4-[[2-[1-(3,4-dichlorophenyl)-5-oxo-3-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C27H23Cl2N3O4S/c1-36-26(35)18-7-9-19(10-8-18)30-24(33)16-23-25(34)32(20-11-12-21(28)22(29)15-20)27(37)31(23)14-13-17-5-3-2-4-6-17/h2-12,15,23H,13-14,16H2,1H3,(H,30,33)

InChI Key

VPYXFUQYXLVJFY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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